molecular formula C27H44N7Na2O20P3S B12398835 DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium)

DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium)

Cat. No.: B12398835
M. Wt: 957.6 g/mol
InChI Key: AYBOKAFVGRUVHD-FZFZRPSRSA-N
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Description

DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is a disodium salt compound of 3-hydroxy-3-methylglutaryl coenzyme A. It is a key intermediate in the biosynthesis of terpenes and ketone bodies. This compound plays a crucial role in cholesterol synthesis and is involved in ester metabolism in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through a condensation reaction catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A synthase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the necessary enzymes. The product is then purified through a series of chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include different intermediates in the cholesterol biosynthesis pathway, such as mevalonate and β-hydroxybutyrate .

Mechanism of Action

DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) exerts its effects by acting as a precursor in the cholesterol biosynthesis pathway. It is converted into mevalonate by the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is a key regulatory point in cholesterol synthesis and is the target of statin drugs. The compound also couples with low-density lipoprotein receptors to regulate cholesterol levels in the body .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methylglutaryl coenzyme A (sodium salt): Similar in structure and function, but with sodium instead of disodium.

    Acetoacetyl coenzyme A: Another intermediate in the cholesterol biosynthesis pathway.

    Mevalonate: A downstream product in the pathway

Uniqueness

DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is unique due to its role as a key intermediate in both the biosynthesis of terpenes and ketone bodies and the regulation of cholesterol synthesis. Its ability to couple with low-density lipoprotein receptors adds to its distinctiveness .

Properties

Molecular Formula

C27H44N7Na2O20P3S

Molecular Weight

957.6 g/mol

InChI

InChI=1S/C27H44N7O20P3S.2Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;/t14-,19-,20-,21+,25-,27?;;/m1../s1

InChI Key

AYBOKAFVGRUVHD-FZFZRPSRSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na].[Na]

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na].[Na]

Origin of Product

United States

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